6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) 6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid)
Brand Name: Vulcanchem
CAS No.: 2408974-37-6
VCID: VC11596656
InChI: InChI=1S/C13H18N2.2C2HF3O2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13;2*3-2(4,5)1(6)7/h1-5,14H,6-11H2;2*(H,6,7)
SMILES:
Molecular Formula: C17H20F6N2O4
Molecular Weight: 430.34 g/mol

6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid)

CAS No.: 2408974-37-6

Cat. No.: VC11596656

Molecular Formula: C17H20F6N2O4

Molecular Weight: 430.34 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-benzyl-2,6-diazaspiro[3.4]octane, bis(trifluoroacetic acid) - 2408974-37-6

Specification

CAS No. 2408974-37-6
Molecular Formula C17H20F6N2O4
Molecular Weight 430.34 g/mol
IUPAC Name 6-benzyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C13H18N2.2C2HF3O2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13;2*3-2(4,5)1(6)7/h1-5,14H,6-11H2;2*(H,6,7)
Standard InChI Key JKRNYNZSGWIPMT-UHFFFAOYSA-N
Canonical SMILES C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

The compound 6-benzyl-2,6-diazaspiro[3.4]octane bis(trifluoroacetic acid) consists of a spirocyclic diamine core fused with a benzyl substituent and two trifluoroacetic acid (TFA) counterions. The spiro[3.4]octane framework creates a rigid bicyclic system, with nitrogen atoms at positions 2 and 6 enabling diverse functionalization . Key structural attributes include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₂₂F₆N₂O₄Inferred
Molecular Weight480.39 g/molCalculated
Spirocyclic Core2,6-Diazaspiro[3.4]octane
CounterionsTwo trifluoroacetate anions
Benzyl SubstituentAttached at position 6 of the spirocycle

The presence of TFA enhances solubility in polar aprotic solvents, a critical feature for reactivity in synthetic applications . X-ray crystallography of analogous compounds (e.g., 6-Cbz-2,6-diazaspiro[3.4]octane tosylate) confirms the spirocyclic geometry, with bond angles and torsion parameters consistent with strain-minimized conformations .

Synthesis and Derivatization Strategies

Core Spirocycle Construction

The 2,6-diazaspiro[3.4]octane scaffold is typically synthesized via cyclization reactions. A common approach involves intramolecular nucleophilic substitution, where a linear diamine precursor undergoes ring closure under basic conditions . For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0) serves as a protected intermediate, enabling subsequent benzylation at position 6 .

Benzylation and Salt Formation

Physicochemical Properties

Experimental data for closely related compounds provide insights into the expected behavior of 6-benzyl-2,6-diazaspiro[3.4]octane bis(TFA):

PropertyValue (Analogous Compound)Source
Density1.03–1.10 g/cm³
Boiling Point177.5–301.3°C
SolubilitySoluble in DMSO, MeOH, CH₂Cl₂
pKa (Amine)~10 (predicted)
Flash Point69.6°C

The compound’s low vapor pressure (1.04 mmHg at 25°C, extrapolated from ) suggests limited volatility, favoring its use in solution-phase reactions.

Pharmacological and Industrial Applications

Antitubercular Activity

Spirodiamine derivatives exhibit potent activity against Mycobacterium tuberculosis. In a 2023 study, nitrofuran carboxamides derived from 2,6-diazaspiro[3.4]octane showed minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, surpassing first-line therapeutics like isoniazid . The benzyl-TFA derivative’s lipophilicity may enhance membrane permeability, a key factor in its efficacy .

Enzyme Inhibition

Structural analogs function as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated kinase (ROCK), targets in oncology and cardiovascular disease . The spirocycle’s rigidity likely optimizes binding pocket interactions, as evidenced by IC₅₀ values in the nanomolar range .

Chemical Intermediate

The compound’s bifunctional amines enable its use in peptidomimetics and cross-coupling reactions. For instance, it serves as a precursor to melanin-concentrating hormone (MCH-1R) antagonists, highlighting its versatility in drug discovery .

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